Amentoflavone

Catalog No.
S518376
CAS No.
1617-53-4
M.F
C30H18O10
M. Wt
538.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amentoflavone

CAS Number

1617-53-4

Product Name

Amentoflavone

IUPAC Name

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C30H18O10

Molecular Weight

538.5 g/mol

InChI

InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-12,31-36H

InChI Key

YUSWMAULDXZHPY-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=C(O)C=C2)OC3=C1C(O)=CC(O)=C3C4=CC(C5=CC(C6=C(O5)C=C(O)C=C6O)=O)=CC=C4O

Solubility

Soluble in DMSO.

Synonyms

Didemethylginkgetin; 38Biapigenin

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O

Description

The exact mass of the compound Amentoflavone is 538.09 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 295677. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP3A Inhibitors - Supplementary Records. It belongs to the ontological category of hydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Biflavonoids and polyflavonoids [PK1204]. However, this does not mean our product can be used or applied in the same or a similar way.

Amentoflavone is a naturally occurring flavonoid found in various plants, including Cnestis ferruginea (癢癢草 - Yang Yang Cao) and Hypericum perforatum (St. John's Wort) []. Scientific research on Amentoflavone explores its potential health benefits due to its biological activities. Here's a breakdown of some key areas of investigation:

Anti-inflammatory and Analgesic Properties

Studies suggest Amentoflavone possesses anti-inflammatory and analgesic (pain-relieving) properties. Research using animal models indicates Amentoflavone may help reduce inflammation and pain associated with conditions like arthritis [].

Antioxidant Activity

Amentoflavone exhibits antioxidant properties, which means it can help protect cells from damage caused by free radicals. Free radicals are unstable molecules that contribute to various health issues, including cancer and heart disease.

Antimicrobial Effects

Other Areas of Research

Amentoflavone is also being investigated for its potential role in other areas, including:

  • Neuroprotective effects: Some studies suggest Amentoflavone may protect nerve cells from damage [].
  • Wound healing: Preliminary research indicates Amentoflavone may promote wound healing [].
Important Note

It is crucial to understand that these research findings are primarily based on laboratory studies and animal models. More clinical trials are necessary to establish the safety and efficacy of Amentoflavone for specific health conditions in humans.

Additional Considerations:

  • Amentoflavone may interact with certain medications. It is important to consult with a healthcare professional before consuming Amentoflavone supplements.
  • The long-term effects of Amentoflavone use are not fully understood.

Amentoflavone is a biflavonoid, specifically a dimer of apigenin, characterized by its unique structure where two apigenin units are linked at the 3' and 8 positions. This compound is found in various plants, including Ginkgo biloba, Chamaecyparis obtusa, Biophytum sensitivum, Selaginella tamariscina, Hypericum perforatum, and Xerophyta plicata . Amentoflavone is recognized for its diverse biological activities and potential therapeutic applications, making it a subject of considerable scientific interest.

Amentoflavone exhibits various biological activities in test-tube studies. It may act as an antioxidant, an antimalarial agent, and may have anticancer properties by inhibiting fatty acid synthase [2]. It can also interact with specific receptors in the nervous system [2]. However, the mechanisms underlying these activities need further investigation [2].

A major concern with amentoflavone is its potential to interact with medications. It can inhibit enzymes (CYP3A4 and CYP2C9) crucial for drug metabolism, potentially increasing drug levels and causing side effects [2]. More research is needed to determine its safety profile for human consumption.

Note:

  • Due to limited research on isolated amentoflavone, specific data on its physical and chemical properties and detailed mechanisms of action is lacking.
  • Further research is ongoing to understand amentoflavone's potential benefits and safety concerns.
, primarily due to its hydroxyl groups which can participate in various interactions. It acts as a potent inhibitor of cytochrome P450 enzymes, specifically CYP3A4 and CYP2C9, which are crucial for drug metabolism in the liver . This inhibition can lead to significant drug interactions, affecting the pharmacokinetics of co-administered medications. Additionally, amentoflavone exhibits antioxidant properties, which may involve the scavenging of free radicals and chelation of metal ions .

The biological activities of amentoflavone are extensive:

  • Anticancer Activity: Amentoflavone has shown promise in inhibiting cancer cell proliferation through various mechanisms, including modulation of signaling pathways such as extracellular signal-regulated kinase (ERK) and nuclear factor kappa-B (NF-κB) . Its ability to inhibit fatty acid synthase also contributes to its anticancer effects.
  • Anti-inflammatory Effects: The compound reduces inflammation by inhibiting nitric oxide production and pro-inflammatory cytokines in macrophages .
  • Antiviral Properties: Recent studies suggest that amentoflavone may inhibit SARS-CoV-2 by interacting with viral proteins, indicating its potential as a therapeutic agent against COVID-19 .
  • Neuroprotective Effects: Amentoflavone has been shown to reduce neurotoxicity associated with amyloid-beta aggregates, suggesting its role in Alzheimer's disease management .

Amentoflavone can be synthesized through various methods:

  • Extraction from Natural Sources: The most common method involves extracting amentoflavone from plants known to contain it, using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve coupling reactions between flavonoid precursors. For example, using specific catalysts to facilitate the formation of the C-C bond between two apigenin units.
  • Biotechnological Approaches: Utilizing microbial fermentation or plant cell cultures to produce amentoflavone through bioconversion processes.

Amentoflavone has several applications across different fields:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is being investigated for potential use in cancer therapies and anti-inflammatory drugs.
  • Nutraceuticals: Amentoflavone is included in dietary supplements aimed at enhancing health and preventing diseases due to its antioxidant and anti-inflammatory effects.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products.

Amentoflavone interacts with various biological systems:

  • It significantly inhibits cytochrome P450 enzymes (CYP3A4 and CYP2C9), affecting the metabolism of numerous drugs .
  • Studies have indicated that it can modulate neurotransmitter receptors, particularly acting as an antagonist at the κ-opioid receptor and influencing GABA A receptor activity .

Several compounds share structural or functional similarities with amentoflavone. Here are some notable examples:

Compound NameStructure TypeUnique Features
ApigeninFlavonoidMonomeric form; known for anti-inflammatory effects.
LuteolinFlavonoidExhibits strong antioxidant properties; used for cardiovascular health.
BaicalinFlavonoidFound in Scutellaria baicalensis; known for neuroprotective effects.
QuercetinFlavonoidCommon antioxidant; supports immune function.

Uniqueness of Amentoflavone

Amentoflavone stands out due to its biflavonoid structure, which allows it to exhibit combined activities that single flavonoids may not possess. Its dual action on multiple biological pathways enhances its potential as a therapeutic agent compared to other flavonoids that typically target specific pathways.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

538.08999677 g/mol

Monoisotopic Mass

538.08999677 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Melting Point

300 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9I1VC79L77

MeSH Pharmacological Classification

Cytochrome P-450 CYP3A Inhibitors

Other CAS

1617-53-4

Wikipedia

Amentoflavone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Biflavonoids and polyflavonoids [PK1204]

Dates

Modify: 2023-08-15
1: Zheng XK, Liu CX, Zhai YY, Li LL, Wang XL, Feng WS. [Protection effect of amentoflavone in Selaginella tamariscina against TNF-alpha-induced vascular injury of endothelial cells]. Yao Xue Xue Bao. 2013 Sep;48(9):1503-9. Chinese. PubMed PMID: 24358788.
2: Zhang J, Liu Z, Cao W, Chen L, Xiong X, Qin S, Zhang Z, Li X, Hu CA. Amentoflavone inhibits angiogenesis of endothelial cells and stimulates apoptosis in hypertrophic scar fibroblasts. Burns. 2014 Aug;40(5):922-9. doi: 10.1016/j.burns.2013.10.012. Epub 2013 Nov 23. PubMed PMID: 24280521.
3: Sakthivel KM, Guruvayoorappan C. Amentoflavone inhibits iNOS, COX-2 expression and modulates cytokine profile, NF-κB signal transduction pathways in rats with ulcerative colitis. Int Immunopharmacol. 2013 Nov;17(3):907-16. doi: 10.1016/j.intimp.2013.09.022. Epub 2013 Oct 12. PubMed PMID: 24126114.
4: Oh J, Rho HS, Yang Y, Yoon JY, Lee J, Hong YD, Kim HC, Choi SS, Kim TW, Shin SS, Cho JY. Extracellular signal-regulated kinase is a direct target of the anti-inflammatory compound amentoflavone derived from Torreya nucifera. Mediators Inflamm. 2013;2013:761506. doi: 10.1155/2013/761506. Epub 2013 Jul 21. PubMed PMID: 23970815; PubMed Central PMCID: PMC3736407.
5: Hwang JH, Choi H, Woo ER, Lee DG. Antibacterial effect of amentoflavone and its synergistic effect with antibiotics. J Microbiol Biotechnol. 2013;23(7):953-8. PubMed PMID: 23727809.
6: Ishola IO, Chaturvedi JP, Rai S, Rajasekar N, Adeyemi OO, Shukla R, Narender T. Evaluation of amentoflavone isolated from Cnestis ferruginea Vahl ex DC (Connaraceae) on production of inflammatory mediators in LPS stimulated rat astrocytoma cell line (C6) and THP-1 cells. J Ethnopharmacol. 2013 Mar 27;146(2):440-8. doi: 10.1016/j.jep.2012.12.015. Epub 2013 Feb 1. PubMed PMID: 23376104.
7: Pei JS, Liu CC, Hsu YN, Lin LL, Wang SC, Chung JG, Bau DT, Lin SS. Amentoflavone induces cell-cycle arrest and apoptosis in MCF-7 human breast cancer cells via mitochondria-dependent pathway. In Vivo. 2012 Nov-Dec;26(6):963-70. PubMed PMID: 23160679.
8: Ishola IO, Chatterjee M, Tota S, Tadigopulla N, Adeyemi OO, Palit G, Shukla R. Antidepressant and anxiolytic effects of amentoflavone isolated from Cnestis ferruginea in mice. Pharmacol Biochem Behav. 2012 Dec;103(2):322-31. doi: 10.1016/j.pbb.2012.08.017. Epub 2012 Aug 24. PubMed PMID: 22944105.
9: Lee JS, Sul JY, Park JB, Lee MS, Cha EY, Song IS, Kim JR, Chang ES. Fatty acid synthase inhibition by amentoflavone suppresses HER2/neu (erbB2) oncogene in SKBR3 human breast cancer cells. Phytother Res. 2013 May;27(5):713-20. doi: 10.1002/ptr.4778. Epub 2012 Jul 5. PubMed PMID: 22767439.
10: Hwang IS, Lee J, Jin HG, Woo ER, Lee DG. Amentoflavone stimulates mitochondrial dysfunction and induces apoptotic cell death in Candida albicans. Mycopathologia. 2012 Apr;173(4):207-18. doi: 10.1007/s11046-011-9503-x. Epub 2011 Dec 31. PubMed PMID: 22210020.

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